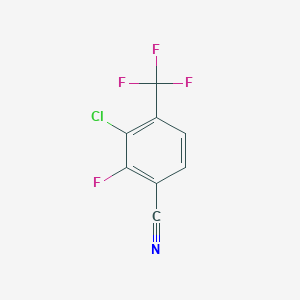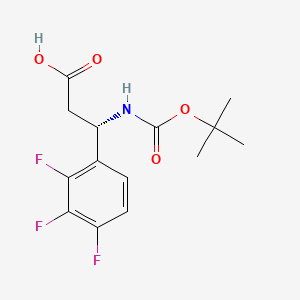
n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups and two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Substitution on the Benzene Ring: The ethyl chain with the cyclopropyl group is then introduced to a benzene ring that has been pre-substituted with two methyl groups and two amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and reactivity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, providing insights into molecular mechanisms and potential therapeutic targets.
Wirkmechanismus
The mechanism of action of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and amine functionalities play a crucial role in binding to these targets, influencing their activity and resulting in desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(1-Cyclopropylethyl)-N1-phenylacetamide: Similar in structure but with different substituents on the benzene ring.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropyl group and a sulfonamide moiety.
Uniqueness
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific combination of a cyclopropyl group, ethyl chain, and dimethyl-substituted benzene ring with amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-10(11-4-5-11)14-12-6-8-13(9-7-12)15(2)3/h6-11,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
OEFIXVXBYVWCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


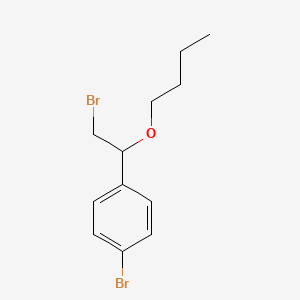
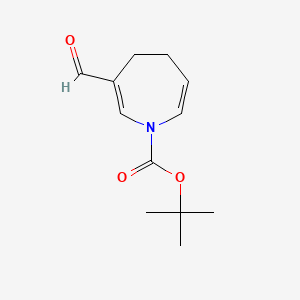
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
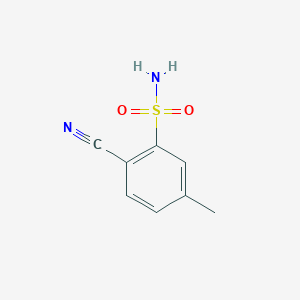
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
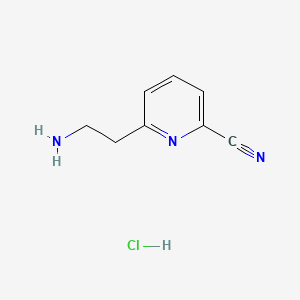
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
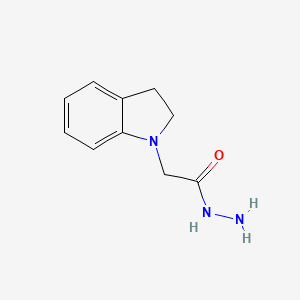
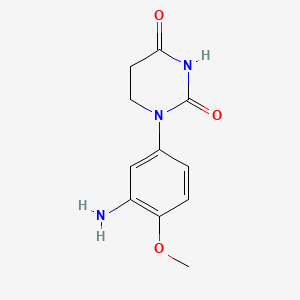

![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
